molecular formula C9H10NaO3 B1629093 alpha-Methoxyphenylacetic acid, sodium salt CAS No. 63450-88-4

alpha-Methoxyphenylacetic acid, sodium salt

Cat. No.: B1629093
CAS No.: 63450-88-4
M. Wt: 189.16 g/mol
InChI Key: BXLJHLKIRXODPC-UHFFFAOYSA-N
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Properties

CAS No.

63450-88-4

Molecular Formula

C9H10NaO3

Molecular Weight

189.16 g/mol

IUPAC Name

sodium;2-methoxy-2-phenylacetic acid

InChI

InChI=1S/C9H10O3.Na/c1-12-8(9(10)11)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,10,11);

InChI Key

BXLJHLKIRXODPC-UHFFFAOYSA-N

Isomeric SMILES

CO[C@H](C1=CC=CC=C1)C(=O)[O-].[Na+]

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O.[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Alpha-Methoxyphenylacetic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite (NaOCl) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of Alpha-Methoxyphenylacetic Acid Sodium Salt .

Scientific Research Applications

Alpha-Methoxyphenylacetic Acid Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Alpha-Methoxyphenylacetic Acid Sodium Salt involves its interaction with various molecular targets and pathways. The compound’s methoxy and carboxylic acid groups play a crucial role in its reactivity and binding properties. These functional groups allow it to participate in hydrogen bonding and other non-covalent interactions, which are essential for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-Methoxyphenylacetic Acid Sodium Salt is unique due to its combination of a methoxy group and a carboxylic acid group attached to a phenyl ring. This combination provides it with distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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